molecular formula C10H18ClNO4 B1439955 Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride CAS No. 90979-49-0

Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride

Cat. No.: B1439955
CAS No.: 90979-49-0
M. Wt: 251.71 g/mol
InChI Key: IAUFBLCQRNNJLX-UHFFFAOYSA-N
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Description

Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is used in various fields, including medicinal chemistry and organic synthesis, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride can be synthesized through several methods. One common approach involves the reaction of ethyl bromopyruvate with cysteine ethyl ester hydrochloride to form diethyl dihydrothiazinedicarboxylate. This intermediate can then be dehydrogenated using oxidizing agents such as m-chloroperbenzoic acid or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, ether, dichloromethane.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of diethyl pyrrolidine-2,5-dicarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in medicinal chemistry make it a valuable compound in scientific research .

Properties

IUPAC Name

diethyl pyrrolidine-2,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUFBLCQRNNJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676498
Record name Diethyl pyrrolidine-2,5-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90979-49-0
Record name Diethyl pyrrolidine-2,5-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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